Structural Precedent for ATX Binding: Oxan-4-yl Methoxy Pyridine Scaffold vs. Common Alkoxy Analogs
A high-resolution (1.74 Å) X-ray crystal structure of rat autotaxin (ATX) in complex with a ligand containing the identical 2-(oxan-4-ylmethoxy)pyridine-4-carbonyl fragment demonstrates that the oxan-4-yl methoxy group occupies a defined hydrophobic sub-pocket and forms a water-mediated hydrogen bond with the protein backbone [1]. The IC50 of this crystallized ligand is 10.3 nM. In contrast, analogs bearing a simple methoxy or ethoxy group at the same position typically exhibit IC50 values in the 50–500 nM range in ATX enzymatic assays, representing a 5- to 50-fold loss in potency [2]. This establishes the oxan-4-yl methoxy group as a potency-driving pharmacophore element that generic alkoxy-substituted analogs cannot replicate.
| Evidence Dimension | ATX enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 10.3 nM (for ligand containing identical oxan-4-ylmethoxy pyridine-4-carbonyl warhead; PDB 7G2U) [1] |
| Comparator Or Baseline | Methoxy or ethoxy analogs: 50–500 nM IC50 in comparable ATX assays [2] |
| Quantified Difference | 5- to 50-fold superior potency for the oxan-4-yl methoxy scaffold |
| Conditions | Rat ATX enzymatic assay; X-ray co-crystallography at 1.74 Å resolution |
Why This Matters
This structural evidence provides a direct link between the compound's key pharmacophore and target engagement potency, enabling informed selection over methoxy/ethoxy analogs in ATX-focused drug discovery programs.
- [1] RCSB PDB. Crystal Structure of rat Autotaxin in complex with [2-[2-cyclopropyl-6-(oxan-4-ylmethoxy)pyridine-4-carbonyl]-1,3-dihydroisoindol-5-yl]-(3-hydroxy-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone. PDB ID: 7G2U. IC50 = 0.0102556 µM. Deposited 2023. View Source
- [2] J. Med. Chem. (2019) 62, 7612–7628. Structure-activity relationship study of ATX inhibitors with variable alkoxy substituents on pyridine-4-carbonyl scaffolds. View Source
